anisodamine
Description
The exact mass of the compound (6S)-6-Hydroxyhyoscyamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality anisodamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about anisodamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C17H23NO4 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
[(1S,3S,5S,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C17H23NO4/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11/h2-6,12-16,19-20H,7-10H2,1H3/t12-,13+,14-,15+,16+/m1/s1 |
InChI Key |
WTQYWNWRJNXDEG-LEOABGAYSA-N |
Isomeric SMILES |
CN1[C@@H]2C[C@@H](C[C@H]1[C@H](C2)O)OC(=O)[C@H](CO)C3=CC=CC=C3 |
Canonical SMILES |
CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3 |
Pictograms |
Irritant |
Synonyms |
6-hydroxyhyoscyamine anisodamine anisodamine hydrobromide racanisodamine |
Origin of Product |
United States |
Historical and Scientific Context of Anisodamine Research
Discovery and Early Pharmacological Characterization of Anisodamine (B1666042)
Anisodamine is a tropane (B1204802) alkaloid naturally occurring in the plant Anisodus tanguticus (also known as Scopolia tangutica), a member of the Solanaceae family indigenous to China. nih.govwikipedia.orgresearchgate.net The discovery and subsequent investigation of anisodamine were pioneered by Chinese scientists. nih.gov Its isolation from this traditional Chinese medicinal herb was a significant event, stemming from an incident in the 1960s where the plant was mistaken for another herb, leading to adverse effects and prompting a detailed chemical investigation. rsc.org This led to the identification of anisodamine as an active principle. rsc.org The natural form of the compound is known as raceanisodamine or 654-1. frontiersin.orgresearchgate.net A synthetic racemic version, known as 654-2, was successfully produced in 1975, allowing for more widespread clinical use and research. frontiersin.orgresearchgate.netnih.gov
Early pharmacological studies quickly identified anisodamine as a non-specific cholinergic antagonist, similar to the well-known belladonna alkaloids atropine (B194438) and scopolamine (B1681570). nih.gov Its primary mechanism was characterized as a muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist. researchgate.netlktlabs.com However, comparative studies revealed important distinctions. Anisodamine was found to be less potent and less toxic than atropine. nih.govtaylorandfrancis.com Crucially, it displayed less central nervous system (CNS) toxicity than scopolamine, a difference attributed to its lower ability to cross the blood-brain barrier. nih.govnih.gov
Initial characterizations focused on its effects relevant to its anticholinergic properties, such as its ability to relieve smooth muscle spasms. researchgate.netmednexus.org Experimental studies demonstrated its capacity to antagonize the effects of organophosphorus compounds, which cause excessive cholinergic stimulation. mednexus.org These early findings established anisodamine as a spasmolytic agent with a potentially better profile of effects than atropine, particularly regarding its milder impact on salivary glands, pupils, and the central nervous system. mednexus.org The primary therapeutic application that emerged from this early research, beginning in China around 1965, was for the treatment of septic shock. nih.govresearchgate.net This use was predicated on the belief that its primary benefit was the improvement of blood flow in the microcirculation. nih.govnih.gov
Table 1: Early Pharmacological Profile of Anisodamine
| Property | Description | Comparative Notes |
|---|---|---|
| Drug Class | Tropane Alkaloid, Anticholinergic | Structurally related to atropine with an additional hydroxyl group. nih.gov |
| Mechanism | Non-specific Muscarinic Acetylcholine Receptor (mAChR) Antagonist | Similar to atropine and scopolamine. nih.gov |
| Potency | Less potent than atropine. nih.govtaylorandfrancis.com | Requires different dosing considerations compared to atropine. |
| Toxicity | Less toxic than atropine; less CNS toxicity than scopolamine. nih.gov | Considered to have a more favorable profile for certain conditions. |
| Primary Effect | Antispasmodic, improves microcirculation. researchgate.netmednexus.org | Initially used for septic shock based on vasodilation theory. nih.govnih.gov |
| Other Effects | Weak alpha-1 adrenergic antagonist. nih.gov | This may contribute to its vasodilating activity. nih.gov |
Evolution of Anisodamine Research Paradigms and Orientations
The scientific understanding and research focus on anisodamine have evolved significantly since its initial characterization. The research paradigm has shifted from a relatively simple "one-target, one-drug" model focused on muscarinic receptor blockade to a more complex, multi-faceted understanding of its physiological effects. This evolution reflects broader trends in pharmacology, moving toward network pharmacology and systems biology to understand how a single compound can influence multiple biological pathways. frontiersin.orgresearchgate.net
The initial research paradigm was centered on anisodamine's role as an anticholinergic agent for improving microcirculation, primarily in the context of septic shock. nih.govnih.gov This was the dominant view from the 1960s, where its vasodilatory effects were considered the key therapeutic mechanism. nih.gov The next major shift occurred as researchers explored its utility in organophosphate poisoning. nih.govnih.gov This research orientation positioned anisodamine not just as a primary treatment but as a valuable adjunct to atropine, particularly for patients who did not respond well to high doses of atropine. lktlabs.comnih.gov
Over the past few decades, the research paradigm has expanded dramatically beyond simple receptor antagonism. A significant reorientation has been the investigation of anisodamine's anti-inflammatory properties. taylorandfrancis.com Studies began to reveal that its benefits in conditions like septic shock were not just due to improved blood flow but also to the modulation of the inflammatory response. frontiersin.org Research has shown it can reduce levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. frontiersin.orgnih.gov A key hypothesis that emerged is that by blocking muscarinic receptors, anisodamine may indirectly enhance the "cholinergic anti-inflammatory pathway" by making more acetylcholine available to bind to α7 nicotinic acetylcholine receptors (α7nAChR), which play a role in suppressing inflammation. nih.govresearchgate.net
Furthermore, another research orientation has focused on its antioxidant and cell-protective effects. nih.gov Experimental evidence indicates that anisodamine can protect against cellular damage induced by free radicals and oxidative stress. nih.govnih.gov It has been shown to alleviate mitochondrial injury and activate protective cellular pathways like the Nrf2/ARE pathway, which enhances antioxidant capacity. nih.govnih.gov This has broadened its potential applications to conditions involving ischemia-reperfusion injury and radiation-induced lung injury. nih.govnih.gov
This evolution in understanding—from a simple vasodilator and antispasmodic to a multi-functional agent with anti-inflammatory, antioxidant, and immunomodulatory effects—has been supported by numerous preclinical studies and an increasing number of randomized controlled trials, particularly in the treatment of septic shock. nih.govtandfonline.comtandfonline.com The journey of anisodamine research from its roots in a traditional Chinese herb to a subject of modern multi-omics and network pharmacology investigation exemplifies the modernization of traditional medicine. nih.gov
Table 2: Evolution of Anisodamine Research Focus
| Research Paradigm | Primary Mechanism of Action Investigated | Key Therapeutic Area of Focus | Time Period |
|---|---|---|---|
| Anticholinergic / Microcirculation | Muscarinic receptor antagonism, vasodilation. nih.govnih.gov | Septic Shock, Circulatory Disorders. nih.govresearchgate.net | 1960s - 1980s |
| Antidote Adjunct | Muscarinic receptor antagonism. nih.gov | Organophosphate Poisoning. nih.govnih.gov | 1990s - 2000s |
| Anti-inflammatory Agent | Modulation of cytokine release (TNF-α, IL-6), Cholinergic Anti-Inflammatory Pathway (α7nAChR). nih.govfrontiersin.org | Sepsis, Acute Lung Injury, Acute Kidney Injury. frontiersin.orgnih.gov | 2000s - Present |
| Antioxidant / Cytoprotective Agent | Free radical scavenging, activation of Nrf2/ARE pathway, anti-apoptosis. nih.govnih.gov | Ischemia-Reperfusion Injury, Radiation-Induced Injury. nih.govnih.gov | 2010s - Present |
| Network Pharmacology / Multi-target | Integrated immunometabolic reprogramming and microcirculatory optimization. nih.gov | Sepsis, Critical Illness. nih.gov | Late 2010s - Present |
Molecular and Cellular Pharmacodynamics of Anisodamine
Receptor-Level Pharmacodynamics of Anisodamine (B1666042)
Anisodamine's effects at the molecular level are primarily dictated by its ability to bind to and modulate the function of various cell surface receptors. Its interactions are not limited to a single receptor type, exhibiting a profile that includes both cholinergic and adrenergic systems.
Cholinergic Receptor Antagonism and Selectivity Studies
Anisodamine functions as a non-specific cholinergic antagonist, sharing a spectrum of pharmacological effects with other drugs in this class like atropine (B194438) and scopolamine (B1681570). researchgate.netnih.gov However, studies indicate that it is less potent and less toxic than atropine. researchgate.netnih.gov
Anisodamine is established as a non-selective muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist. researchgate.netfrontiersin.org It blocks M-cholinergic receptors, which contributes to effects like the relaxation of smooth muscle and improved microcirculation. researchgate.net Research on isolated canine saphenous veins demonstrated that anisodamine competitively inhibits both acetylcholine-induced contraction and dilatation. nih.gov In this experimental model, the affinity of anisodamine for prejunctional M2 and postjunctional M1 receptors was found to be comparable. nih.gov However, its affinity was significantly lower than that of atropine, being approximately 1/8th for prejunctional M2-receptors and 1/25th for postjunctional M1-receptors. nih.gov This non-selective antagonism of mAChRs is a cornerstone of its mechanism, preventing the non-specific parasympathetic side effects that would otherwise occur if acetylcholine levels were increased. researchgate.netresearchgate.net
Anisodamine's interaction with nicotinic acetylcholine receptors (nAChRs) is primarily modulatory and indirect. nih.gov By blocking muscarinic receptors, anisodamine causes a redirection of endogenous acetylcholine to bind with α7 nicotinic acetylcholine receptors (α7nAChR). researchgate.netnih.govresearchgate.net This indirect activation of α7nAChR is crucial for its anti-inflammatory effects. nih.govnih.govnih.gov The binding of acetylcholine to α7nAChR on macrophages and other immune cells initiates an anti-inflammatory cascade. frontiersin.orgnih.gov This "cholinergic anti-inflammatory pathway" is linked to the inhibition of pro-inflammatory cytokine production. nih.govnih.gov Studies have shown that the anti-shock effects of anisodamine are significantly diminished in α7nAChR-deficient mice, highlighting the critical role of this receptor in its mechanism of action. nih.govnih.gov The combination of anisodamine with a cholinesterase inhibitor like neostigmine can enhance this effect by increasing the availability of acetylcholine, further promoting its binding to α7nAChR. researchgate.netfrontiersin.orgnih.gov
Alpha-Adrenergic Receptor Interactions and Vasodilatory Mechanisms
In addition to its cholinergic activity, anisodamine acts as a relatively weak alpha-1 (α1) adrenergic antagonist. researchgate.netnih.govwikipedia.org This α1-adrenoceptor blocking property is considered a key contributor to its vasodilating activity and its beneficial effects on microcirculation. nih.govnih.gov Studies on isolated canine blood vessels showed that higher concentrations of anisodamine antagonized the α1-adrenergic responses to norepinephrine (B1679862) and phenylephrine in the femoral artery. nih.gov The antagonism resulted in a shift in the concentration-response curves for these agonists. nih.gov In contrast, anisodamine did not significantly affect the responses of the saphenous vein to an alpha-2 adrenergic agonist. nih.gov Research comparing anisodamine to other agents demonstrated that its potency in blocking α1-adrenoceptors was less than prazosin and atropine but greater than scopolamine. nih.gov This action may help relieve vasospasm and improve blood flow. researchgate.net
Binding Kinetics and Receptor Affinity Characterization in Experimental Systems
The affinity of a ligand for its receptor is a critical determinant of its pharmacological activity. For anisodamine, receptor affinity has been quantified in various experimental systems, often expressed as a pA2 or pKB value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.
In studies on isolated canine veins, the affinity of anisodamine for pre- and postjunctional muscarinic receptors was found to be comparable, with pKB values of 7.78 and 7.86, respectively. nih.gov For its action on α1-adrenergic receptors in canine femoral artery, the pA2 value for anisodamine against norepinephrine was determined to be 4.81 ± 0.11, and against phenylephrine, it was 4.86 ± 0.20. nih.gov It's noted, however, that the antagonism at higher concentrations produced a Schild regression with a slope less than unity, suggesting a complex interaction that may not be purely competitive under those conditions. nih.gov
| Receptor Target | Experimental System | Affinity Value (pA2 / pKB) | Reference Compound | Affinity of Reference (pKB) |
|---|---|---|---|---|
| Prejunctional M2-Muscarinic | Isolated Canine Saphenous Vein | 7.78 | Atropine | 8.69 |
| Postjunctional M1-Muscarinic | Isolated Canine Saphenous Vein | 7.86 | Atropine | 9.25 |
| Alpha-1 Adrenergic (vs. Norepinephrine) | Isolated Canine Femoral Artery | 4.81 ± 0.11 | - | - |
| Alpha-1 Adrenergic (vs. Phenylephrine) | Isolated Canine Femoral Artery | 4.86 ± 0.20 | - | - |
Intracellular Signaling Pathways and Anisodamine Modulation
The receptor-level interactions of anisodamine initiate a cascade of intracellular signaling events. The modulation of these pathways is central to its cellular pharmacodynamics, particularly its recognized anti-inflammatory properties.
A primary pathway influenced by anisodamine is the JAK2/STAT3 signaling pathway . nih.gov This pathway is activated downstream of the α7nAChR. frontiersin.orgnih.gov By indirectly promoting the binding of acetylcholine to α7nAChR, anisodamine triggers the activation of Janus kinase 2 (JAK2), which in turn phosphorylates and activates the Signal Transducer and Activator of Transcription 3 (STAT3). frontiersin.orgnih.gov This signaling cascade is crucial for the anti-inflammatory effects observed with anisodamine, as it leads to a reduction in the expression and synthesis of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). frontiersin.org The importance of this pathway is underscored by findings that these protective effects against inflammation are highly dependent on JAK2-STAT3 signaling. frontiersin.org
Furthermore, the cholinergic anti-inflammatory pathway, indirectly activated by anisodamine, is also thought to act, at least in part, through the NF-κB pathway . nih.gov NF-κB is a key transcription factor that governs the expression of numerous inflammatory genes. By activating the α7nAChR-dependent pathway, anisodamine can lead to the inhibition of NF-κB activation, thereby suppressing the production of inflammatory mediators. nih.gov
Recent integrative network pharmacology and multi-omics studies have suggested even broader multi-target mechanisms. These computational and experimental approaches identified ELANE (Neutrophil elastase) and CCL5 (a chemokine) as core regulators potentially modulated by anisodamine. nih.gov Molecular simulations suggest that anisodamine may directly bind to and inhibit ELANE's enzymatic activity while also interacting with CCL5, indicating a potential role in modulating chemokine signaling and processes like NETosis. nih.gov
Nuclear Factor-kappa B (NF-κB) Pathway Regulation
Anisodamine has been shown to regulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. nih.gov In human umbilical vein endothelial cells (HUVECs), anisodamine was observed to inhibit the lipopolysaccharide (LPS)-induced expression of tissue factor (TF), a key initiator of the coagulation cascade. nih.gov This inhibition occurred in a dose-dependent manner and was also confirmed at the level of specific TF mRNA expression. nih.gov Electrophoretic mobility shift assays (EMSA) revealed that anisodamine completely abolished the DNA binding activity of NF-κB in nuclear extracts from HUVECs treated with LPS, suggesting that its interference with the NF-κB pathway contributes to its ability to counteract endothelial cell activation. nih.gov
Further research has suggested that the anti-shock effects of anisodamine may be linked to its anti-inflammatory properties, which are mediated in part through the NF-κB pathway. nih.gov The NF-κB pathway is known to regulate the synthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and IL-6. nih.gov Studies in pancreatic acinar cells have also demonstrated that anisodamine can alleviate LPS-induced injury by targeting the NLRP3 inflammasome and the NF-κB signaling pathway. nih.gov Western blot and quantitative real-time polymerase chain reaction assays in these cells showed changes in the expression of key proteins in the NF-κB pathway, including p65 and inhibitor of kappa B alpha (IκBα). nih.gov
The regulation of the NF-κB pathway by anisodamine may also be linked to the cholinergic anti-inflammatory pathway. nih.gov By acting as a muscarinic receptor antagonist, anisodamine may indirectly lead to an increased activation of the α7 nicotinic acetylcholine receptor (α7nAChR), which can in turn modulate the NF-κB pathway and inhibit the production of pro-inflammatory cytokines. nih.gov
Table 1: Effects of Anisodamine on the NF-κB Pathway
| Cell Type | Stimulus | Key Finding | Method |
|---|---|---|---|
| Human Umbilical Vein Endothelial Cells (HUVECs) | Lipopolysaccharide (LPS) | Anisodamine completely abolished LPS-induced NF-κB DNA binding activity. nih.gov | Electrophoretic Mobility Shift Assay (EMSA) |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Lipopolysaccharide (LPS) | Anisodamine dose-dependently inhibited LPS-induced upregulation of Tissue Factor (TF). nih.gov | Clotting Assay, Northern Blotting |
| Pancreatic Acinar Cells | Lipopolysaccharide (LPS) | Anisodamine pretreatment alleviated LPS-induced injury through the NF-κB signaling pathway. nih.gov | Western Blot, qRT-PCR |
| Rodent Models of Endotoxic Shock | Endotoxin | The beneficial effect of anisodamine was antagonized by an α7nAChR antagonist, suggesting involvement of the cholinergic anti-inflammatory pathway which can modulate NF-κB. nih.gov | In vivo studies |
Modulation of Cellular Oxidative Stress Pathways
Anisodamine has demonstrated the ability to modulate cellular oxidative stress pathways, thereby protecting against cellular damage induced by reactive oxygen species (ROS). researchgate.net Oxidative stress occurs when there is an imbalance between the production of ROS and the ability of the body's antioxidant defenses to neutralize them. mdpi.comfrontiersin.org
In a study on radiation-induced lung injury, anisodamine was found to activate the Nrf2/ARE pathway. nih.gov This activation led to an increase in Nrf2 phosphorylation and the upregulation of antioxidant gene expression, which in turn enhanced the cellular antioxidant capacity and inhibited cellular senescence. nih.gov The protective effects of anisodamine against ROS production and cellular senescence were reversed when Nrf2 was inhibited, confirming the central role of this pathway in the antioxidant activity of anisodamine. nih.gov
Further evidence of anisodamine's antioxidant properties comes from studies on septic rats, where anisodamine hydrobromide was shown to increase the activity of superoxide dismutase (SOD), a crucial antioxidant enzyme, and reduce plasma levels of malondialdehyde (MDA), a marker of lipid peroxidation. researchgate.net Research on brain microvascular endothelial cells subjected to hypoxic injury also revealed that anisodamine can inhibit oxidative stress, contributing to its protective effects. ajol.info
Table 2: Anisodamine's Modulation of Oxidative Stress Markers
| Model System | Key Finding | Pathway/Marker |
|---|---|---|
| Mouse model of radiation-induced lung injury | Anisodamine activated the Nrf2/ARE pathway, enhancing antioxidant capacity. nih.gov | Nrf2/ARE pathway |
| Septic rats | Anisodamine hydrobromide raised SOD activity and reduced plasma MDA levels. researchgate.net | Superoxide Dismutase (SOD), Malondialdehyde (MDA) |
| Hypoxic rat brain microvascular endothelial cells | Anisodamine protected against hypoxic injury by inhibiting oxidative stress. ajol.info | General Oxidative Stress |
Influence on Thromboxane Synthesis and Platelet Aggregation Signaling
Anisodamine has been shown to be a potent inhibitor of platelet aggregation and thromboxane synthesis. nih.govumn.edu Thromboxane A2 (TXA2), primarily produced by activated platelets, is a prothrombotic agent that stimulates the activation of new platelets and promotes their aggregation. wikipedia.org
In studies using human platelets, anisodamine demonstrated a powerful inhibitory effect on platelet aggregation. nih.gov This inhibition of platelet aggregation is linked to the suppression of thromboxane synthesis. nih.govumn.edu The biochemical mechanism for this action is suggested to be the inhibition of either cyclo-oxygenase (COX) or thromboxane synthetase, key enzymes in the pathway that converts arachidonic acid to thromboxane. nih.govumn.edu
In a study involving patients with burn shock, treatment with anisodamine, a thromboxane synthesis inhibitor, led to a restoration of hemodynamic and rheological disturbances. nih.gov In the control group of this study, levels of TXA2 and the TXA2/Prostacyclin (PGI2) ratio were significantly increased, while platelet counts were decreased. nih.gov The anisodamine-treated group showed a normalization of these parameters, suggesting that the beneficial effects of anisodamine in this context are mediated by its ability to inhibit thromboxane synthesis and subsequently reduce platelet aggregation and its downstream effects. nih.gov
Table 3: Impact of Anisodamine on Thromboxane and Platelet Function
| System Studied | Key Finding | Proposed Mechanism |
|---|---|---|
| Human Platelets | Powerful inhibitor of platelet aggregation. nih.govumn.edu | Inhibition of cyclo-oxygenase or thromboxane synthetase. nih.govumn.edu |
| Human Platelets | Inhibited thromboxane synthesis. nih.govumn.edu | Inhibition of cyclo-oxygenase or thromboxane synthetase. nih.govumn.edu |
| Burned Patients | Restored hemodynamic and rheological disturbances by inhibiting TXA2 synthesis. nih.gov | Inhibition of Thromboxane A2 (TXA2) synthesis. nih.gov |
Effects on Lysosomal Stability and Cathepsin Activity
Research suggests that anisodamine may exert some of its therapeutic effects through the stabilization of lysosomes and the inhibition of cathepsin activity. researchgate.net Lysosomes are cellular organelles that contain a variety of hydrolytic enzymes, including cathepsins, which are involved in protein degradation. frontiersin.org The release of these enzymes from lysosomes into the cytoplasm can trigger cellular damage and death. plos.org
While direct studies detailing the specific molecular interactions of anisodamine with lysosomes and cathepsins are limited, its proposed mechanism of action in conditions like shock includes the stabilization of lysosomes and inhibition of cathepsins. researchgate.net This lysosomal stabilization would prevent the release of harmful enzymes and other contents into the cell's interior, thereby mitigating cellular injury.
Cellular Membrane Interactions of Anisodamine
Disruption of Liposome (B1194612) and Cellular Membrane Structure
Anisodamine has been demonstrated to interact with and disrupt the structure of liposomes, which can serve as a model for its effects on cellular membranes. researchgate.net Studies using differential scanning calorimetry (DSC), electron spin resonance spectroscopy (ESR), fluorescence polarization, and freeze-fracture electron microscopy have shown that anisodamine increases the fluidity of dipalmitoylphosphatidylcholine (DPPC) liposomes in a dose-dependent manner. nih.gov
Furthermore, freeze-fracture electron microscopy has revealed that anisodamine can induce the formation of lipidic particles in cardiolipin liposomes and hexagonal HII phase tubes in dioleoylphosphatidylcholine (DOPC) liposomes under specific pH conditions. nih.gov The formation of these non-lamellar structures indicates a significant disruption of the normal bilayer organization of the liposome membrane. nih.gov
Table 4: Effects of Anisodamine on Liposome and Membrane Properties
| Membrane Model | Technique | Observed Effect |
|---|---|---|
| Dipalmitoylphosphatidylcholine (DPPC) liposomes | DSC, ESR, Fluorescence Polarization, Freeze-Fracture EM | Increased membrane fluidity. nih.gov |
| Cardiolipin liposomes | Freeze-Fracture EM | Induces formation of lipidic particles. nih.gov |
| Dioleoylphosphatidylcholine (DOPC) liposomes | Freeze-Fracture EM | Induces formation of hexagonal HII tubes. nih.gov |
Impact on Endothelial Cell Activation and Function
Anisodamine has been shown to counteract the activation of endothelial cells, which plays a crucial role in inflammation and thrombosis. nih.govresearchgate.net In HUVECs, anisodamine was found to inhibit the LPS-induced expression of plasminogen activator inhibitor-1 and tissue factor, potentially through the NF-κB pathway. nih.gov
In a rabbit model of infusion phlebitis, anisodamine demonstrated significant protective effects on the vascular endothelium, reducing inflammatory cell infiltration, swelling of the endothelium, and perivascular hemorrhage. nih.gov This protective effect was associated with a significant reduction in the expression of vascular endothelial growth factor (VEGF) and intercellular adhesion molecule 1 (ICAM-1), both of which are involved in inflammatory processes and endothelial activation. nih.gov
Studies on brain microvascular endothelial cells have also shown that anisodamine can protect against hypoxic injury by increasing cell viability, survival, and proliferation, while inhibiting apoptosis. ajol.info This protection is thought to be mediated, at least in part, through the modulation of the PI3K/Akt signaling pathway. ajol.info
Anti-inflammatory and Immunomodulatory Cellular Mechanisms of Anisodamine
Anisodamine, a naturally occurring belladonna alkaloid, demonstrates significant anti-inflammatory and immunomodulatory properties through a variety of cellular and molecular mechanisms. Its effects are primarily centered on the modulation of immune cell activity, the regulation of inflammatory signaling pathways, and the activation of the body's intrinsic anti-inflammatory reflexes. Research has elucidated its role in controlling the expression of cytokines and chemokines, influencing the function of key immune cells like granulocytes and macrophages, and activating the cholinergic anti-inflammatory pathway.
Cytokine and Chemokine Expression Modulation in Cellular Models
Anisodamine exerts potent anti-inflammatory effects by significantly modulating the expression of cytokines and chemokines, which are critical mediators of the inflammatory response. In various cellular models, anisodamine has been shown to suppress the production of key pro-inflammatory cytokines.
In a model of lipopolysaccharide (LPS)-induced pancreatic acinar cell injury, pretreatment with anisodamine attenuated the release of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-18. nih.gov Similarly, in rats with septic shock, anisodamine hydrobromide was found to reduce plasma levels of TNF-α and IL-6. researchgate.net Further studies in septic acute kidney injury models confirmed that anisodamine could significantly reduce serum levels of TNF-α, IL-6, and IL-1β. frontiersin.org
The mechanism behind this cytokine suppression is often linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov The NF-κB pathway is a critical regulator for the synthesis of numerous pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. nih.gov By inactivating this pathway, anisodamine effectively downregulates the inflammatory cascade at a transcriptional level. nih.gov
Beyond simply suppressing pro-inflammatory cytokines, anisodamine can also shift the balance of the immune response. In a murine model of allergic asthma, anisodamine was shown to restore the balance between T-helper 1 (Th1) and T-helper 2 (Th2) cells. nih.gov It achieved this by downregulating the level of the Th2-associated cytokine IL-4 while upregulating the Th1-associated cytokine interferon-gamma (IFN-γ). nih.gov In models of acute lung injury, anisodamine not only decreased levels of the pro-inflammatory cytokine IL-6 but also increased levels of the anti-inflammatory cytokine IL-10. doi.org
| Cellular Model/Condition | Cytokine/Chemokine Affected | Effect of Anisodamine | Associated Pathway |
|---|---|---|---|
| LPS-induced Pancreatic Acinar Cells | TNF-α, IL-1β, IL-18 | Decreased Release | NF-κB Inactivation nih.gov |
| Septic Shock in Rats | TNF-α, IL-6 | Decreased Plasma Levels researchgate.net | Not specified |
| Murine Allergic Asthma | IL-4 (Th2) | Downregulated nih.gov | Th1/Th2 Balance Restoration |
| Murine Allergic Asthma | IFN-γ (Th1) | Upregulated nih.gov | Th1/Th2 Balance Restoration |
| LPS-induced Acute Lung Injury | IL-6 | Decreased Levels doi.org | Macrophage Polarization |
| LPS-induced Acute Lung Injury | IL-10 | Increased Levels doi.org | Macrophage Polarization |
Impact on Granulocyte and Macrophage Activity
The immunomodulatory effects of anisodamine extend to its influence on the activity of key innate immune cells, particularly granulocytes (such as neutrophils) and macrophages. Early research demonstrated that the efficacy of anisodamine in bacteremic shock was mediated in part by its ability to inhibit granulocyte aggregation. nih.gov In more recent studies on acute lung injury, anisodamine was found to significantly reduce myeloperoxidase (MPO) activity, a key enzyme in neutrophils and a marker of their infiltration into tissue. doi.org
Anisodamine has a profound impact on macrophage polarization, the process by which macrophages adopt distinct functional phenotypes. It has been shown to suppress the classically activated (M1) macrophage phenotype, which is pro-inflammatory, while promoting the alternatively activated (M2) phenotype, which is associated with anti-inflammatory responses and tissue repair. doi.org
In a study using bone marrow-derived macrophages (BMDMs), anisodamine inhibited LPS-induced M1 polarization, evidenced by decreased expression of M1 markers like inducible nitric oxide synthase (iNOS), IL-12, and IL-6. doi.org Conversely, it promoted M2 polarization, marked by increased levels of M2 markers such as IL-10, Arginase-1 (ARG1), and CD206. doi.org This modulation of macrophage phenotype is a critical mechanism for its ability to resolve inflammation. The underlying molecular mechanism for this effect involves the regulation of interferon regulatory factor 4 (IRF4), a key transcription factor in macrophage polarization. Anisodamine was found to inhibit G9a-mediated methylation and subsequent suppression of IRF4 expression. doi.org
| Immune Cell Type | Activity/Process Affected | Effect of Anisodamine | Key Findings/Mechanisms |
|---|---|---|---|
| Granulocytes (Neutrophils) | Aggregation | Inhibition nih.gov | Contributes to efficacy in bacteremic shock. |
| Granulocytes (Neutrophils) | Tissue Infiltration (MPO activity) | Reduction doi.org | Observed in acute lung injury models. |
| Macrophages | M1 Polarization (Pro-inflammatory) | Inhibition doi.org | Decreased expression of iNOS, IL-12, IL-6. |
| Macrophages | M2 Polarization (Anti-inflammatory) | Promotion doi.org | Increased expression of IL-10, ARG1, CD206. |
| Macrophages | Cytokine Production | Inhibition of pro-inflammatory cytokines nih.govfrontiersin.org | Mediated via the cholinergic anti-inflammatory pathway. |
Cholinergic Anti-Inflammatory Pathway Activation
A primary mechanism for the systemic anti-inflammatory effects of anisodamine is its ability to indirectly activate the cholinergic anti-inflammatory pathway (CAP). nih.govfrontiersin.org The CAP is a neuro-immune regulatory mechanism where acetylcholine (ACh), the principal neurotransmitter of the vagus nerve, inhibits the production of pro-inflammatory cytokines from immune cells, particularly macrophages. nih.govfrontiersin.org
Anisodamine is classified as a muscarinic acetylcholine receptor (mAChR) antagonist. nih.govfrontiersin.org It is proposed that by blocking mAChRs, anisodamine causes a "rerouting" of endogenous ACh, making more of the neurotransmitter available to bind to the α7 nicotinic acetylcholine receptor (α7nAChR). researchgate.netnih.govfrontiersin.org The α7nAChR is the key receptor that mediates the anti-inflammatory effects of the CAP. nih.govfrontiersin.org
Upon activation by ACh, the α7nAChR on macrophages initiates intracellular signaling cascades, including the regulation of the NF-κB and JAK2/STAT3 pathways, which ultimately inhibit the synthesis and release of pro-inflammatory cytokines like TNF-α. nih.govmdpi.com This proposed mechanism is supported by findings that the beneficial effects of anisodamine in models of endotoxic shock can be significantly counteracted by methyllycaconitine, a selective α7nAChR antagonist. nih.gov
Furthermore, the combination of anisodamine with neostigmine, an acetylcholinesterase inhibitor that increases the synaptic availability of ACh, has been shown to produce superior anti-inflammatory and anti-shock effects compared to either drug alone. researchgate.net This synergistic effect further validates the role of anisodamine in enhancing ACh signaling through the α7nAChR to activate the CAP. researchgate.net
Anisodamine Interactions with Biological Systems: Preclinical Investigations
In Vitro Pharmacological Investigations of Anisodamine (B1666042)
In vitro studies have been fundamental in characterizing the direct effects of anisodamine on isolated tissues and cells, providing insights into its cellular and molecular mechanisms independent of systemic physiological influences.
Isolated organ bath experiments are a classical pharmacological method used to study the effects of substances on tissue contractility. researchgate.net In this setup, a segment of tissue, such as the guinea pig ileum, is suspended in a temperature-controlled bath containing a physiological salt solution. silae.itnih.gov The tissue is attached to a force transducer to record contractions. silae.it This model is highly sensitive for evaluating anticholinergic (antimuscarinic) and antispasmodic properties. researchgate.netsilae.it
As a non-specific cholinergic antagonist, anisodamine is expected to inhibit smooth muscle contractions induced by cholinergic agonists like acetylcholine (B1216132). nih.gov In a typical experiment, the addition of acetylcholine to the organ bath would cause the ileal muscle to contract. The subsequent introduction of anisodamine would competitively block muscarinic receptors on the smooth muscle, leading to a reduction or inhibition of the acetylcholine-induced contraction. This antagonistic effect would be observed as a rightward shift in the dose-response curve of the agonist. silae.it
Table 1: Expected Effects of Anisodamine in Isolated Ileal Muscle Studies
| Agonist | Expected Effect of Anisodamine | Mechanism of Action |
|---|---|---|
| Acetylcholine | Inhibition of muscle contraction | Competitive antagonism at muscarinic receptors |
Functional assays using cultured cell lines have permitted a deeper investigation into the molecular pathways modulated by anisodamine.
Endothelial Cells: Studies using Human Umbilical Vein Endothelial Cells (HUVECs) have shown that anisodamine can inhibit the expression of tissue factor induced by lipopolysaccharide (LPS). nih.gov This effect is mediated, at least in part, by its ability to abolish the DNA binding activity of the transcription factor NF-κB. nih.gov By counteracting endothelial cell activation, anisodamine may play a role in preventing thrombosis in bacteremic shock. nih.gov In other models, anisodamine has been shown to reduce the expression of vascular endothelial growth factor (VEGF) and intercellular adhesion molecule 1 (ICAM-1), further alleviating inflammatory damage. nih.govmednexus.org It also protects against glycocalyx shedding in microvascular endothelial cells. researchgate.net
Pancreatic Acinar Cells: In a model of LPS-induced injury in rat pancreatic acinar cells, pretreatment with anisodamine attenuated apoptosis and suppressed the inflammatory response. nih.govtandfonline.com Mechanistically, anisodamine was found to inhibit the NLRP3 inflammasome and inactivate the NF-κB signaling pathway. nih.govtandfonline.com These findings suggest a potential therapeutic role for anisodamine in acute pancreatitis. nih.gov
Pulmonary Microvascular Endothelial Cells: Research has demonstrated that anisodamine has a protective effect on cultured bovine pulmonary endothelial cells against injury induced by oxygen-free radicals. This protection is linked to its membrane-stabilizing action. tjyybjb.ac.cn
β-cell lines: Currently, there is limited specific research available from the conducted searches detailing the direct functional effects of anisodamine on pancreatic β-cell lines.
Table 2: Summary of Anisodamine's Effects in Cell Line-Based Assays
| Cell Line/Type | Inducing Agent | Key Findings with Anisodamine | Proposed Mechanism |
|---|---|---|---|
| Human Umbilical Vein Endothelial Cells (HUVECs) | Lipopolysaccharide (LPS) | Dose-dependently inhibited tissue factor (TF) activity and mRNA expression. nih.gov | Abolished LPS-induced NF-κB DNA binding activity. nih.gov |
| Rat Pancreatic Acinar Cells | Lipopolysaccharide (LPS) | Attenuated apoptosis, suppressed cell viability loss, and reduced the release of TNF-α, IL-1β, and IL-18. nih.govtandfonline.com | Suppressed NLRP3 inflammasome and inactivated the NF-κB signaling pathway. nih.govtandfonline.com |
Studies on primary cells, which are isolated directly from tissues, offer insights that are often more physiologically relevant than those from immortalized cell lines. In a hypoxic injury model using rat primary brain microvascular endothelial cells, anisodamine treatment significantly increased cell viability and proliferation while inhibiting apoptosis. ajol.info It also reduced the leakage of lactate (B86563) dehydrogenase (LDH) and matrix metalloproteinase-9 (MMP-9). The protective mechanism was found to be associated with the modulation of the PI3K/Akt signaling pathway. ajol.info
In Vivo Animal Model Efficacy Studies of Anisodamine
Animal models have been crucial for evaluating the therapeutic efficacy of anisodamine in complex physiological and pathological states that mimic human diseases.
A primary therapeutic application proposed for anisodamine is in the treatment of circulatory shock, with a key mechanism being the improvement of microcirculation. nih.gov
Microcirculation Improvement: In a porcine model of cardiac arrest and resuscitation, anisodamine hydrobromide was shown to improve both sublingual and intestinal microcirculation. spandidos-publications.com This improvement in microcirculatory function was associated with better recovery of cardiac function. spandidos-publications.com
Hemorrhagic Shock: In a feline model of controlled hemorrhagic shock, anisodamine treatment resulted in a significantly higher mean arterial blood pressure (MABP) two hours after reinfusion compared to untreated animals. nih.gov The treatment also blunted the accumulation of plasma myocardial depressant factor (MDF) and reduced cathepsin D activity, suggesting a protective effect against shock-induced cellular damage. nih.gov Interestingly, this beneficial effect was not attributed to vasodilation of the splanchnic vasculature in this specific model. nih.gov
Burn Shock: Anisodamine has been reported to restore bowel circulation in the context of burn shock, suggesting it may be a valuable adjunct to resuscitation regimens to mitigate splanchnic vasoconstriction. tandfonline.com
Table 3: Efficacy of Anisodamine in Animal Models of Circulatory Dysfunction
| Model | Animal | Key Findings with Anisodamine |
|---|---|---|
| Cardiac Arrest/Resuscitation | Pig | Improved intestinal and sublingual microcirculation; faster recovery of cardiac function. spandidos-publications.com |
| Hemorrhagic Shock | Cat | Significantly higher Mean Arterial Blood Pressure (MABP) post-reinfusion; significantly lower plasma Myocardial Depressant Factor (MDF) activity. nih.gov |
Anisodamine has been extensively studied in various animal models of severe inflammatory conditions.
Septic Shock and Endotoxic Shock: The primary therapeutic use of anisodamine has been for septic shock. nih.gov Its beneficial effects are largely attributed to the improvement of blood flow in the microcirculation and potent anti-inflammatory actions. nih.govnih.gov In rat models of septic shock induced by LPS, anisodamine was shown to alleviate organ injury by suppressing proinflammatory cytokines and oxidative stress. researchgate.net
Acute Lung Injury (ALI): In a murine sepsis model induced by cecal ligation and puncture (CLP), anisodamine hydrobromide was found to alleviate pulmonary edema, bleeding, and inflammation, protecting against sepsis-induced ALI by suppressing pyroptosis. tandfonline.comnih.gov It down-regulated key components of the pyroptotic pathway, including NLRP3, Caspase-1, and GSDMD. tandfonline.comnih.gov Similarly, in a rat model of bleomycin-induced ALI, anisodamine reversed pathological changes and inhibited inflammatory responses and cell apoptosis. nih.govresearchgate.net It also attenuates LPS-induced ALI by promoting the M2 polarization of macrophages. doi.org
Acute Kidney Injury (AKI): Anisodamine demonstrates significant protective effects in various AKI models. In a rat model of glycerol-induced rhabdomyolytic AKI, pretreatment with anisodamine ameliorated renal dysfunction by reducing oxidative stress, inflammation, and cell death. nih.gov It also significantly decreased the mortality rate compared to atropine (B194438). nih.gov In septic AKI models, anisodamine improved renal function markers (BUN and creatinine) and reduced levels of inflammatory cytokines like TNF-α, IL-6, and IL-1β. nih.govfrontiersin.org Furthermore, it protects against ischemia/reperfusion-induced renal injury through the activation of the ERK signaling pathway and its anti-apoptotic properties. ingentaconnect.com
Acute Pancreatitis: Animal models of acute pancreatitis can be induced by various methods, including hormone administration or bile salt infusion. nih.govfrontiersin.orgmdpi.com The in vitro findings showing anisodamine's protective effects on pancreatic acinar cells suggest its potential efficacy in these in vivo models by reducing inflammation and cell death. nih.govtandfonline.com
Toxic Bacillary Dysentery and Fulminant Epidemic Meningitis: Historically, clinical studies in humans reported that anisodamine significantly reduced the mortality rate of toxic bacillary dysentery and fulminant epidemic meningitis, highlighting its potent effects in severe systemic infections. nih.gov
Table 4: Efficacy of Anisodamine in Animal Models of Inflammatory Conditions
| Condition | Model / Inducing Agent | Animal | Key Findings with Anisodamine |
|---|---|---|---|
| Acute Lung Injury | Sepsis (Cecal Ligation Puncture) | Mouse | Alleviated pulmonary edema and inflammation; suppressed pyroptosis by downregulating NLRP3 and Caspase-1. tandfonline.comnih.gov |
| Acute Lung Injury | Bleomycin-induced | Rat | Reversed pathological lung changes; inhibited neutrophil infiltration and apoptosis. nih.govresearchgate.net |
| Acute Kidney Injury | Glycerol-induced Rhabdomyolysis | Rat | Ameliorated renal dysfunction; decreased oxidative stress (MDA levels) and inflammation (IL-6 levels). nih.gov |
| Acute Kidney Injury | Sepsis (LPS-induced) | Rat | Improved renal function markers (BUN, creatinine); reduced inflammatory cytokines (TNF-α, IL-6, IL-1β). nih.govfrontiersin.org |
Table of Compounds
| Compound Name |
|---|
| Acetylcholine |
| Anisodamine |
| Atropine |
| Bleomycin |
| Caspase-1 |
| Cathepsin D |
| Creatinine (B1669602) |
| GSDMD (Gasdermin D) |
| Histamine |
| ICAM-1 (Intercellular Adhesion Molecule 1) |
| IL-18 (Interleukin-18) |
| IL-1β (Interleukin-1 beta) |
| IL-6 (Interleukin-6) |
| Lactate dehydrogenase (LDH) |
| Lipopolysaccharide (LPS) |
| Malondialdehyde (MDA) |
| Matrix metalloproteinase-9 (MMP-9) |
| Myocardial Depressant Factor (MDF) |
| NF-κB (Nuclear factor kappa B) |
| NLRP3 (NLR Family Pyrin Domain Containing 3) |
| Oxygen |
| Prostacyclin |
| Scopolamine (B1681570) |
| TNF-α (Tumor Necrosis Factor-alpha) |
| Tissue Factor (TF) |
| Urea (B33335) (Blood Urea Nitrogen - BUN) |
Neuropharmacological Animal Models (e.g., organophosphate poisoning)
Anisodamine, a naturally occurring belladonna alkaloid, has been extensively studied in preclinical neuropharmacological models, particularly in the context of organophosphate (OP) poisoning. frontiersin.orgresearchgate.netfrontiersin.org As a non-subtype-selective muscarinic and nicotinic cholinoceptor antagonist, its pharmacological effects are similar to those of atropine and scopolamine, though it is considered less potent and less toxic. researchgate.netnih.gov
In animal models of OP poisoning, anisodamine demonstrates protective effects by counteracting cholinergic hyperexcitability. frontiersin.org It effectively reduces hallmark symptoms of muscarinic overstimulation such as salivation, lacrimation, and bronchoconstriction. frontiersin.org Studies in mice have shown that anisodamine can ameliorate the adverse effects of acetylcholinesterase inhibitors, such as rivastigmine (B141), including hypersalivation, hyperperistalsis, and muscle cramps, while supporting cognitive improvements. frontiersin.org This suggests a potential role for anisodamine in prophylactic treatment against nerve agent poisoning. frontiersin.org
Beyond its direct anticholinergic activity, research indicates that anisodamine's therapeutic benefits in OP poisoning may also stem from non-cholinergic mechanisms. frontiersin.org Preclinical evidence suggests it possesses antioxidant properties, which are relevant as oxidative stress is a component of OP-induced toxicity. frontiersin.orgresearchgate.net In animal models, it has been shown to alleviate mitochondrial oxidative injury in the myocardium. frontiersin.org Furthermore, anisodamine has been found to alleviate acute lung injury (ALI) induced by various causes in animal models, which is significant as pulmonary insufficiency is a major threat in OP poisoning. frontiersin.org
A comparative study in patients with OP poisoning indicated that the addition of anisodamine to treatment regimens could shorten the time to atropinization and reduce the length of hospital stays compared to treatment with atropine alone. frontiersin.orgnih.gov
Table 1: Effects of Anisodamine in Preclinical Models of Organophosphate (OP) Poisoning
| Animal Model | Key Findings | Reference |
|---|---|---|
| Mouse | Counteracted muscarinic and neuromuscular nicotinic-mediated adverse effects of rivastigmine (e.g., hypersalivation, hyperperistalsis). | frontiersin.org |
| General Animal Models | Alleviated acute lung injury (ALI) from various causes. | frontiersin.org |
Experimental Models of Ischemia-Reperfusion Injury
Preclinical investigations have consistently demonstrated the protective effects of anisodamine in various animal models of ischemia-reperfusion (I/R) injury, affecting organs such as the heart, kidneys, and gut. nih.govnih.govacs.orgbiomat-trans.com The underlying mechanisms for this protection appear to be multifactorial, involving the inhibition of oxidative stress, inflammation, and apoptosis. nih.gov
In a rat model of myocardial I/R, anisodamine treatment was shown to attenuate the infarct size and decrease the serum levels of creatine (B1669601) kinase (CK) and lactate dehydrogenase (LDH), which are markers of cardiac damage. nih.gov Concurrently, it improved cardiac function by increasing left ventricular systolic pressure and other hemodynamic parameters. nih.gov The study revealed that anisodamine suppressed the I/R-induced increase in reactive oxygen species (ROS) generation, potentially by downregulating the protein expression of Nox4, a major source of ROS in the heart. nih.gov
Similarly, in rat models of renal I/R injury, anisodamine administration ameliorated kidney damage, as evidenced by improved renal histology and function. acs.orgbiomat-trans.com A key mechanism identified in these studies is the activation of the extracellular signal-regulated kinase (ERK) signaling pathway. acs.orgbiomat-trans.com Anisodamine was found to upregulate the phosphorylation of ERK1/2 and its downstream targets, leading to an increase in the expression of the anti-apoptotic protein Bcl-2 and a decrease in the pro-apoptotic proteins Bax and cleaved-caspase-3. acs.org
Studies on gut I/R in rats have also shown that local administration of anisodamine can augment mucosal blood flow and alleviate mucosal acidosis, thereby improving metabolism in mucosal cells. nih.gov
Table 2: Protective Effects of Anisodamine in Ischemia-Reperfusion (I/R) Injury Models
| Organ System | Animal Model | Key Protective Mechanisms and Findings | Reference(s) |
|---|---|---|---|
| Cardiovascular | Rat Myocardial I/R | - Attenuated myocardial infarct size - Decreased serum CK and LDH - Improved left ventricular function - Suppressed oxidative stress (downregulated Nox4) - Inhibited myocardial cell apoptosis (downregulated caspase-3) | nih.gov |
| Renal | Rat Renal I/R | - Ameliorated renal histology and improved kidney function - Activated ERK signaling pathway - Upregulated anti-apoptotic Bcl-2 - Downregulated pro-apoptotic Bax and cleaved-caspase-3 | acs.orgbiomat-trans.com |
| Gastrointestinal | Rat Gut I/R | - Augmented mucosal blood flow - Alleviated mucosal acidosis - Improved mucosal cell metabolism | nih.gov |
Gastrointestinal Motility Modulation in Experimental Animal Models
As a cholinergic antagonist, one of the fundamental pharmacological effects of anisodamine is the reduction of gastrointestinal motility. frontiersin.org This action is a direct consequence of its blockade of muscarinic receptors on the smooth muscle of the gut, which are responsible for mediating the pro-motility effects of acetylcholine. Preclinical studies on the adverse effects of acetylcholinesterase inhibitors in mice have noted that anisodamine counteracts hyperperistalsis, providing functional evidence of its ability to diminish gastrointestinal movement. frontiersin.org While specific animal models designed solely to quantify the dose-dependent effects of anisodamine on transit time or contractile force are not extensively detailed in the provided sources, its use in treating conditions like gastrointestinal colic is predicated on this motility-reducing property. nih.gov
Cardiovascular System Responses in Animal Models (e.g., cardiac conduction, arrhythmia)
Anisodamine exhibits several notable effects on the cardiovascular system in preclinical animal models. frontiersin.orgnih.gov Its properties include the depression of cardiac conduction and the ability to protect against arrhythmias induced by various agents. nih.gov
Experiments in dogs undergoing cardiopulmonary bypass (CPB) demonstrated the hypotensive activity of anisodamine. researchgate.net An intravenous injection of anisodamine before bypass caused a transient drop in arterial blood pressure, indicating a reduction in afterload. researchgate.net During bypass, a continuous infusion of anisodamine led to a significant fall in perfusion pressure. researchgate.net Post-bypass, beneficial effects were observed, including enhanced cardiac output and a lack of elevation in pulmonary arterial pressure, suggesting circulatory improvement and myocardial protection. researchgate.net Furthermore, anisodamine is noted to be a relatively weak alpha-1 adrenergic antagonist, which may contribute to its vasodilating activity. nih.gov
Dose-Response Characterization in Preclinical Systems
The characterization of anisodamine's dose-response relationship has been explored in specific preclinical contexts. For instance, in isolated canine blood vessels, the effect of higher concentrations of anisodamine on alpha-adrenergic responses was examined. researchgate.net In this ex vivo model, anisodamine at concentrations of 10⁻⁵ M, 10⁻⁴ M, and 10⁻³ M caused a marked shift in the concentration-response curves of the femoral artery to the alpha-1 adrenergic agonists norepinephrine (B1679862) and phenylephrine. researchgate.net This indicates a dose-dependent antagonism of alpha-1 adrenergic receptors. researchgate.net However, the study noted that the antagonism did not follow a simple competitive model, suggesting a more complex interaction at higher concentrations. researchgate.net In contrast, anisodamine did not significantly affect the responses of the saphenous vein to an alpha-2 adrenergic agonist up to a concentration of 10⁻³ M. researchgate.net
Pharmacokinetic studies in rats have also been conducted using different doses and administration routes. For intravenous administration, low (4 mg/kg), medium (8 mg/kg), and high (16 mg/kg) doses were used to study the drug's profile in the body. For intragastric administration, doses of 12.5 mg/kg, 25 mg/kg, and 50 mg/kg were utilized. These studies are crucial for understanding how varying doses affect the concentration of the drug in the plasma over time, which is fundamental to interpreting dose-response relationships in vivo.
Target Engagement and Preclinical Biomarker Research
While the concept of target engagement is a more modern paradigm in drug development, preclinical research on anisodamine provides insights into its molecular targets and the biomarkers modulated by its activity.
Network pharmacology and multi-omics approaches have been used to predict the targets of anisodamine. One such study identified 484 potential gene targets, with Elastase, Neutrophil Expressed (ELANE) and C-C Motif Chemokine Ligand 5 (CCL5) emerging as core regulators in the context of sepsis. This suggests that anisodamine's therapeutic effects may be mediated through engagement with these protein targets.
In various preclinical models of disease, the efficacy of anisodamine has been correlated with changes in specific biomarkers. These biomarkers serve as indicators of the drug's pharmacological effect on pathological processes. For example, in models of kidney and lung injury, anisodamine treatment has been shown to reduce levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). frontiersin.org In models of renal injury, improvements in kidney function are tracked by biomarkers like serum creatinine (CRE) and blood urea nitrogen (BUN). frontiersin.org In the context of I/R injury, a reduction in enzymes like creatine kinase (CK) and lactate dehydrogenase (LDH) serves as a biomarker for reduced tissue damage. nih.gov
These findings, while not explicitly defined as "target engagement" studies, demonstrate a clear link between anisodamine administration and the modulation of specific molecular and biochemical markers in preclinical systems, providing evidence of its biological activity and mechanisms of action.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| Acetylcholine |
| Anisodamine |
| Atropine |
| Bax |
| Bcl-2 |
| C-C Motif Chemokine Ligand 5 (CCL5) |
| Caspase-3 |
| Creatine kinase (CK) |
| Elastase, Neutrophil Expressed (ELANE) |
| Epinephrine |
| Interleukin-1 beta (IL-1β) |
| Interleukin-6 (IL-6) |
| Lactate dehydrogenase (LDH) |
| Norepinephrine |
| Phenylephrine |
| Rivastigmine |
| Scopolamine |
Anisodamine Biotransformation and Disposition: Preclinical Perspectives
Absorption and Distribution Profiles in Animal Models
The journey of anisodamine (B1666042) within an organism begins with its absorption and subsequent distribution to various tissues. Preclinical investigations have shed light on these initial pharmacokinetic phases.
Oral Absorption Characteristics
Anisodamine hydrobromide tablets demonstrate rapid absorption into the bloodstream under physiological conditions in rats, with a time to maximum plasma concentration (Tmax) occurring within 0.5 hours. alfa-chemistry.com The half-life (T1/2) after both oral and intravenous administration in these conditions is approximately 3 hours, indicating linear pharmacokinetic characteristics. alfa-chemistry.com
However, oral absorption characteristics of anisodamine can be significantly altered in diseased states. In rats with septic acute lung injury, the absorption of anisodamine hydrobromide tablets is slowed. alfa-chemistry.com Generally, anisodamine is poorly absorbed in the gastrointestinal tract, rendering oral administration less effective compared to intravenous routes. researchgate.netiiab.me The "half absorption time" for orally administered anisodamine in rats has been determined to be 3.5 hours.
Table 1: Anisodamine Oral Absorption Characteristics in Rats
| Condition | Tmax (h) | T1/2 (h) | Half Absorption Time (h) | Oral Absorption Efficiency |
| Physiological | 0.5 | ~3 | 3.5 | Rapid |
| Septic Acute Lung Injury | Slowed | Prolonged | N/A | Poor |
Tissue Distribution Studies in Animal Species
Studies on tissue distribution in rats following intravenous injection of anisodamine reveal a dynamic profile. Fifteen minutes post-injection, the highest concentrations of anisodamine are observed in the kidneys. However, kidney levels decrease rapidly, falling to approximately one-fifth of their initial value within 30 minutes. At this 30-minute interval, the highest drug concentrations shift to the pancreas, with moderate concentrations found in the lungs, heart, kidneys, spleen, and liver. Conversely, low concentrations are detected in the brain and plasma.
A comparative study with atropine (B194438) in rats showed that anisodamine concentrations were considerably higher in the pancreas, while atropine concentrations were higher in the kidneys, following equal intravenous doses. Anisodamine exhibits poor penetration of the blood-brain barrier in rodents, resulting in weaker central nervous system (CNS) effects compared to atropine. wikipedia.org
Metabolic Pathways and Metabolite Characterization of Anisodamine
The biotransformation of anisodamine involves a series of metabolic reactions, primarily categorized as Phase I pathways, leading to the formation of various metabolites.
Phase I Biotransformation Pathways
Phase I biotransformation reactions typically involve the introduction or unmasking of polar functional groups on a drug molecule, making it more water-soluble and amenable to excretion or further Phase II metabolism. Common Phase I reactions include oxidation, reduction, and hydrolysis. For nitrogen-containing compounds like anisodamine, specific oxidative reactions such as N-demethylation and N-oxidation are prevalent. Hydrolysis reactions, particularly ester hydrolysis, also play a significant role. Dehydration is another pathway identified in anisodamine metabolism.
Identification of Key Metabolites
Research has identified several key metabolites of anisodamine in various biological matrices from animal models.
Table 2: Anisodamine Metabolites Identified in Rat Biological Samples
| Metabolite | Detected In | Formation Pathway (Implied/Known) |
| Apoanisodamine | Rat feces, Homogenized liver incubation mixture, Rat intestinal flora incubation mixture | Hydrolysis of ester bond |
| 6β-hydroxytropine | Rat plasma, Rat feces, Rat intestinal flora incubation mixture | Hydrolysis of ester bond |
| Tropic acid | Rat plasma, Rat feces, Rat intestinal flora incubation mixture | Hydrolysis of ester bond |
| N-demethyl-6β-hydroxytropine | Rat plasma, Rat feces (as nor-6β-hydroxytropine) | N-demethylation |
| Hydroxyanisodamine | Rat plasma, Rat feces | Hydroxylation |
| Anisodamine N-oxide | Rat plasma | N-oxidation |
| Dehydrated anisodamine | Rat plasma, Rat intestinal flora incubation mixture | Dehydration |
| Noranisodamine | Rat feces | N-demethylation |
| Aponoranisodamine | Rat feces | N-demethylation, dehydration |
In rat plasma, the parent drug and six metabolites have been identified: N-demethyl-6β-hydroxytropine, 6β-hydroxytropine, tropic acid, dehydrated anisodamine, hydroxyanisodamine, and anisodamine N-oxide. In rat feces, seven metabolites were found, including 6β-hydroxytropine, nor-6β-hydroxytropine (likely N-demethyl-6β-hydroxytropine), aponoranisodamine, apoanisodamine, noranisodamine, hydroxyanisodamine, and tropic acid. In vitro studies using homogenized liver incubation mixtures detected only apoanisodamine.
Role of Intestinal Flora in Anisodamine Metabolism
The intestinal flora plays a significant role in the metabolism of anisodamine. Rat intestinal flora has been shown to catalyze the hydrolysis of an ester bond in anisodamine, leading to the formation of apoanisodamine, 6β-hydroxytropine, and tropic acid. This highlights the essential contribution of gut bacteria to the biotransformation of herbal drug constituents.
Excretion Routes in Preclinical Species
The elimination of anisodamine in preclinical species primarily occurs via renal excretion. Studies in rats have shown that following intravenous administration, anisodamine is rapidly eliminated from the body, with a reported half-life of approximately 40 minutes, suggesting swift excretion or metabolism, or both mednexus.org.
Distribution studies in rats indicated that 15 minutes post-intravenous injection, the highest concentrations of anisodamine were found in the kidneys. However, these kidney levels rapidly declined, with only about one-fifth of the initial value remaining after 30 minutes. At this 30-minute mark, the highest drug concentrations were observed in the pancreas, with moderate levels in the lungs, heart, kidneys, spleen, and liver, and lower concentrations in the brain and plasma mednexus.org.
Comparative studies in rats demonstrated that the 24-hour urinary excretion of unchanged anisodamine after an intravenous dose was 38.8% of the administered dose. This was notably higher than the 17.4% urinary excretion observed for atropine under similar conditions mednexus.org. In a separate comparative pharmacokinetic study involving various anticholinergics in rats, the urinary excretion rate for anisodamine was reported as 54.86% after intravenous administration nih.gov. For intramuscular administration in sick children and healthy subjects, the 24-hour urinary excretion ranged from 31.6% to 48.2% mednexus.org.
Stereoselective Pharmacokinetics of Anisodamine Enantiomers
Anisodamine exists as a racemic mixture, and its pharmacokinetic behavior can exhibit stereoselectivity, meaning the different enantiomers may be handled differently by the body. Research in preclinical models, particularly rabbits, has shed light on the disposition and pharmacokinetic profiles of anisodamine enantiomers.
Enantiomeric Disposition and Pharmacokinetic Profiles
Studies investigating the pharmacokinetics of anisodamine enantiomers in rabbit plasma following both oral and intravenous administration of racemic anisodamine have revealed that the disposition can be either non-stereoselective or stereoselective, varying among individual rabbits nih.govcddyyy.comcnjournals.comresearchgate.net.
For rabbits exhibiting non-stereoselective disposition, similar pharmacokinetic characteristics were observed between specific pairs of enantiomers: (6S, 2'S)- and (6R, 2'R)-anisodamine, or (6S, 2'R)- and (6R, 2'S)-anisodamine nih.govcnjournals.comresearchgate.net. In contrast, for rabbits demonstrating stereoselective disposition, (6S, 2'S)- and (6R, 2'S)-anisodamine were often found to be below the established limit of detection (LOD), while the two remaining enantiomers still presented similar pharmacokinetic profiles nih.govcnjournals.comresearchgate.net.
Detailed pharmacokinetic parameters for anisodamine enantiomers in rabbits have been reported. For rabbits with non-stereoselective disposition, the half-life (t1/2) was approximately 46–49 minutes after intravenous (IV) administration and 66–70 minutes after gavage. The clearance rate (Cl) was around 33 mL/(min·kg), and the apparent volume of distribution (Vd) was 1.8 L/kg cddyyy.com. In rabbits with stereoselective disposition, where two enantiomers were below LOD, the remaining two enantiomers had t1/2 values of 40–43 minutes (IV) and 98–102 minutes (gavage), a Cl of 42 mL/(min·kg), and an apparent Vd of 2.3–2.4 L/kg cddyyy.com.
The characterization of individual anisodamine enantiomers' pharmacokinetics was achieved using a capillary electrophoresis (CE) assay, which was the sole method available for enantiomeric separation of anisodamine at the time of these studies nih.govcnjournals.comresearchgate.net.
Table 1: Pharmacokinetic Parameters of Anisodamine Enantiomers in Rabbits
| Parameter | Non-Stereoselective Disposition (IV) | Non-Stereoselective Disposition (Gavage) | Stereoselective Disposition (IV) | Stereoselective Disposition (Gavage) |
| t1/2 (min) | 46–49 cddyyy.com | 66–70 cddyyy.com | 40–43 cddyyy.com | 98–102 cddyyy.com |
| Clearance (Cl) (mL/(min·kg)) | 33 cddyyy.com | - | 42 cddyyy.com | - |
| Apparent Vd (L/kg) | 1.8 cddyyy.com | - | 2.3–2.4 cddyyy.com | - |
Underlying Mechanisms of Stereoselective Disposition
Despite the observed stereoselective disposition in some rabbits, the precise underlying mechanisms responsible for the stereoselective disposition of (6S, 2'S)- and (6R, 2'S)-anisodamine require further investigation nih.govcnjournals.comresearchgate.net.
Chemical Synthesis, Structural Modification, and Structure Activity Relationships of Anisodamine
Biosynthetic Pathways and Precursors in Natural Sources
Anisodamine (B1666042) is a biogenic alkaloid primarily extracted and isolated from plants belonging to the Solanaceae family, notably Anisodus tanguticus (Maxim.) Pascher and Scopolia tangutica cddyyy.comresearchgate.netnih.gov. It is found in significant concentrations in the roots of Anisodus tanguticus cddyyy.com.
The biosynthesis of tropane (B1204802) alkaloids, including anisodamine, commences with the amino acids ornithine and arginine, which serve as key precursor compounds cddyyy.comresearchgate.netnih.gov. These precursors undergo enzymatic catalysis to form putrescine, which then proceeds through a series of biochemical reactions to yield anisodamine cddyyy.comresearchgate.netnih.gov. The tropane nucleus itself is a dicyclic structure formed by the condensation of a pyrrolidine (B122466) precursor (derived from ornithine) with three carbon atoms originating from acetate (B1210297) uomustansiriyah.edu.iq. Subsequent methylation, often via transmethylation from methionine, completes the tropine (B42219) nucleus uomustansiriyah.edu.iq.
A crucial enzyme in the later stages of this pathway is hyoscyamine (B1674123) 6β-hydroxylase (H6H). H6H catalyzes the 6β-hydroxylation of hyoscyamine, leading to the formation of anisodamine frontiersin.orgthieme-connect.comconicet.gov.ar. This enzyme is considered the final enzyme in the tropane alkaloid biosynthetic pathway thieme-connect.com. Furthermore, the overexpression of ornithine decarboxylase (ODC), an enzyme located early in the pathway, has been shown to increase putrescine levels, thereby enhancing the metabolic flux and significantly boosting the production of hyoscyamine and anisodamine frontiersin.org. Anisodamine itself acts as a key intermediate in the broader biosynthesis of other important tropane alkaloids like hyoscyamine and scopolamine (B1681570) researchgate.net.
Design and Synthesis of Anisodamine Derivatives and Analogues
The structural complexity of anisodamine, featuring a tropane ring, an ester linkage, and multiple hydroxyl groups, provides numerous sites for chemical modification. These modifications are often undertaken to explore structure-activity relationships, aiming to modulate pharmacological properties or improve specific therapeutic effects.
Tropane Ring System Modifications
The bicyclic tropane ring system is the core scaffold of anisodamine sc.edu. A notable natural modification related to the anisodamine structure is observed in anisodine (B1665107), a structurally similar compound. Instead of the 6-hydroxyl group present in anisodamine, anisodine features an epoxy group positioned between the C6 and C7 carbons of the tropane ring rsc.org. The asymmetric total synthesis of (-)-anisodine, starting from 6-beta-acetyltropine and employing Sharpless asymmetric dihydroxylation, demonstrates the synthetic accessibility of modifications within this region of the tropane ring researchgate.netwikipedia.orgnih.gov. The presence of the 6-hydroxyl group in anisodamine is a key distinguishing feature from other tropane alkaloids like atropine (B194438) and scopolamine, and this group influences its ability to cross the blood-brain barrier sc.edu.
Modifications at the Ester Linkage
Anisodamine is an ester formed between 6β-hydroxytropine and tropic acid (3-hydroxy-2-phenylpropanoic acid) rsc.org. The ester linkage is a susceptible site for chemical manipulation. For instance, the hydrolysis of this ester bond can lead to the formation of apoanisodamine, 6β-hydroxytropine, and tropic acid researchgate.net.
Research has focused on modifying the tropic acid moiety (the acyl part of the ester) to synthesize novel derivatives. For example, a series of α-substituted arylacetates derivatives have been synthesized using the active unit of anisodamine as a template researchgate.netnih.gov. These derivatives have shown promising biological activities, such as α-glucosidase inhibitory effects and antitumor activities. Specific examples include compound 9 (a Schiff base form) and compound 22 (an ester form), which exhibited significant inhibition against α-glucosidase with IC50 values of 46.81 µM and 83.76 µM, respectively nih.gov.
Table 1: Examples of Anisodamine Ester Linkage Modifications and Activities
| Derivative Type | Modification at Ester Linkage | Reported Activity | IC50 Value (µM) [Ref.] |
| α-substituted arylacetates (9) | Schiff base form, modification of tropic acid moiety | α-Glucosidase inhibition, Antitumor activity | 46.81 nih.gov |
| α-substituted arylacetates (22) | Ester form, modification of tropic acid moiety | α-Glucosidase inhibition | 83.76 nih.gov |
| Anisodine | C3 acyl moiety contains an additional 2'-hydroxyl group | Muscarinic acetylcholine (B1216132) receptor antagonist, α1-adrenergic receptor antagonist wikipedia.org | N/A |
N-Substitution and Quaternization of the Nitrogen Atom
The tertiary amine nitrogen within the tropane ring of anisodamine provides a site for N-substitution and quaternization reactions sc.edu. Quaternization, the formation of a quaternary ammonium (B1175870) salt, is a common modification for nitrogen-containing compounds and typically enhances water solubility nih.govencyclopedia.pub. While direct examples of quaternized anisodamine derivatives with detailed structure-activity data are not extensively detailed in the provided sources, the concept is well-established for tropane alkaloids. For instance, the synthesis of anisodine noted the potential use of its quaternary ammonium salts as anticholinergic bronchodilators bjmu.edu.cn. Anisodamine N-oxide has also been identified as a metabolite, indicating that N-oxidation is a possible modification of the nitrogen atom researchgate.net. Furthermore, N-demethyl-6β-hydroxytropine is reported as a metabolite, suggesting that N-demethylation, another type of N-substitution, can occur researchgate.net. Tropane quaternary ammonium salts are recognized as a class of synthetic derivatives in the pharmaceutical industry psu.edu.
Acetylation of Hydroxyl Groups
Anisodamine possesses multiple hydroxyl groups, including one at the 6-position of the tropane ring and another on the tropic acid moiety sc.edursc.org. Acetylation is a chemical reaction that involves replacing a hydrogen atom of an alcohol (hydroxyl) group with an acetyl group (CH3C=O), resulting in the formation of an ester byjus.comspectroscopyeurope.comnih.gov. Acetic anhydride (B1165640) is a commonly employed acetylating agent for this purpose byjus.comspectroscopyeurope.com. While specific detailed research findings on the acetylation of anisodamine's hydroxyl groups and their direct impact on its activity were not found within the provided search results, acetylation is a general and widely used method in medicinal chemistry to modify the polarity and pharmacokinetic properties of compounds containing hydroxyl functionalities nih.govmdpi.com. This modification can influence a compound's absorption, distribution, metabolism, and excretion, potentially altering its biological activity and selectivity.
Structure-Activity Relationship (SAR) Analyses of Anisodamine Analogues
The biological activity of anisodamine is intrinsically linked to its unique chemical architecture. Understanding the modifications to its core tropane structure and their impact on activity is crucial for rational drug design.
Correlation of Structural Features with Anticholinergic Activity
Anisodamine's chemical structure is defined as 6β-hydroxy-1αH,5αH-tropan-3α-ol tropate. Its tropane ring features a hydroxyl group at the C6 position of the pyrrolidine ring and a hydroxyl group at the C3 position of the piperidine (B6355638) ring, which is esterified with tropic acid (3-hydroxy-2-phenylpropanoic acid). mpg.de
General structure-activity relationship principles for anticholinergic drugs highlight several key features:
Substituents on the α-carbon of the ester group (R1): A hydrogen atom, hydroxyl group, hydroxymethyl group, or carboxamide group can contribute to optimum activity. Anisodamine possesses a hydroxymethyl group from its tropic acid moiety. medchemexpress.com
R2 and R3 groups: These should ideally be carbocyclic (e.g., phenyl, cyclohexyl, cyclopentyl) or heterocyclic rings for maximum antagonist activity. Anisodamine features a phenyl group within its tropic acid side chain. medchemexpress.com
Ester group: While not strictly essential for antagonist activity, compounds containing an ester group generally exhibit maximum cholinergic activity. Anisodamine retains this ester linkage. medchemexpress.com
Connecting bridge: The optimal chain length for the connecting bridge is typically 2-4 carbons, with a 2-carbon chain often leading to maximum anticholinergic activity. medchemexpress.com
Amino group substitution: Quaternary amino groups are known to confer antagonist properties. Tertiary amines, like the N-methyl group in anisodamine's tropane ring, can also exhibit anticholinergic activity upon protonation (ionization). medchemexpress.com The N-methyl group, particularly in its axial conformation, is considered a significant pharmacophore for tropane alkaloids. guidetopharmacology.org
A comparative analysis with anisodine, another tropane alkaloid, provides insight into specific structural impacts. Anisodine shares a similar core but differs from anisodamine by possessing an epoxy group between C6 and C7, instead of the 6-hydroxyl group, and an additional hydroxyl group at the C2' position of its acyl moiety (2-hydroxytropic acid). mpg.de These subtle structural variations are associated with distinct pharmacological profiles: anisodine exhibits stronger CNS action and a lower lethal dose (LD50) compared to atropine, scopolamine, and anisodamine. mpg.de This suggests that the 6-hydroxyl group in anisodamine, as opposed to an epoxy bridge, and the specific tropic acid moiety contribute to its comparatively milder CNS effects and reduced toxicity. wikipedia.orgfishersci.cauni.luscirp.org
Identification of Key Pharmacophores for Receptor Interactions
Anisodamine's primary pharmacological actions stem from its ability to act as a non-selective antagonist at muscarinic acetylcholine receptors (mAChRs) and as an α1-adrenergic receptor antagonist. wikipedia.orgfishersci.cacdutcm.edu.cn The N-methyl group within the tropane alkaloid scaffold, particularly when in an axial conformation, has been identified as a crucial pharmacophore for the activity of these compounds. guidetopharmacology.org
Beyond its direct receptor antagonism, anisodamine also interacts with enzymes involved in its biosynthesis. Molecular modeling studies have elucidated its interaction with Hyoscyamine 6β-hydroxylase (H6H), an enzyme responsible for converting L-hyoscyamine to anisodamine and subsequently epoxidating anisodamine to scopolamine. scirp.org The phenyl ring of anisodamine is anchored within a specific active site cavity of the H6H enzyme. The Gly220 residue plays a critical role in forming this binding cavity. A Gly220Cys mutation, for instance, introduces steric interference, significantly impairing the interaction of both hyoscyamine and anisodamine with the enzyme's active site. scirp.org
Recent molecular docking studies have also explored anisodamine's potential interactions with severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) proteins. Anisodamine demonstrated notable binding affinity to the SARS-CoV-2 main protease (Mpro), with a docking score of -6.63 kcal/mol. This interaction is characterized by the formation of three hydrogen bonds with key amino acid residues: Gly143, Cys145, and Cys44, located at the predicted active site of Mpro. nih.gov This finding suggests a potential, albeit distinct, receptor interaction for anisodamine.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that establish mathematical relationships between a compound's chemical structure and its biological activity. These models enable the prediction of a compound's activity based on its physicochemical properties and structural descriptors. fishersci.cafrontiersin.org
Anisodamine has been included in QSAR models developed for predicting crucial human pharmacokinetic parameters, such as systemic clearance (CL) and apparent volume of distribution (Vdss). These models often utilize sophisticated techniques like support vector regression (SVR) and multiple linear regression (MLR), employing descriptors such as 2048-bit fingerprints or electro-topological states derived from the compound's 2D structure. nih.gov Anisodamine, along with other tropane alkaloids like anisodine, scopolamine, and tiotropium, has been part of the training sets for such pharmacokinetic QSAR models in preclinical studies. nih.govnih.gov
Table 1: Computational Chemistry Descriptors for Anisodamine
| Descriptor | Value (Anisodamine) wikipedia.org | Value (Anisodamine Hydrobromide) wikipedia.org |
| Topological Polar Surface Area (TPSA) | 70 | 70 |
| LogP | 0.9017 | 1.4796 |
| Hydrogen Bond Acceptors | 5 | 5 |
| Hydrogen Bond Donors | 2 | 2 |
| Rotatable Bonds | 4 | 4 |
Computational Chemistry and Molecular Modeling Studies of Anisodamine and Its Derivatives
Computational chemistry and molecular modeling play a pivotal role in elucidating the mechanisms of action and predicting the behavior of anisodamine and its derivatives at a molecular level.
Molecular Docking Studies: Molecular docking simulations have been extensively employed to predict the binding modes and affinities of anisodamine with various biological targets. Notably, recent studies have focused on its interaction with SARS-CoV-2 proteins. Anisodamine has been docked against the SARS-CoV-2 main protease (Mpro), demonstrating a favorable docking score of -6.63 kcal/mol. This interaction is stabilized by three hydrogen bonds formed with the Gly143, Cys145, and Cys44 amino acid residues within the Mpro active site. nih.gov Beyond Mpro, molecular docking has also investigated anisodamine's potential interactions with other SARS-CoV-2 targets, including the Spike receptor-binding domain (RBD), papain-like protease (PLpro), RNA-dependent RNA polymerase (RdRp), human angiotensin-converting enzyme 2 (ACE2) in complex with Spike RBD, and glucose-regulated protein 78 (GRP78). wikipedia.org
Molecular Dynamics (MD) Simulations: To gain a more comprehensive understanding of the dynamic interactions between anisodamine and its targets, molecular dynamics (MD) simulations have been performed. These simulations allow for the study of the conformational changes and stability of the ligand-protein complexes over time. An MD simulation study was conducted for anisodamine targeting SARS-CoV-2 Spike RBD, Mpro, PLpro, RdRp, human ACE2 with Spike RBD, and GRP78, utilizing software such as the Molecular Operating Environment (MOE). wikipedia.org
Protein Modeling: Protein modeling techniques have been instrumental in deciphering the molecular basis of anisodamine's biosynthesis. For instance, protein modeling based on the crystal structure of Hyoscyamine 6β-hydroxylase (H6H) from Datura metel has revealed how the Gly220 residue in the enzyme's active site forms a crucial cavity that anchors the phenyl ring of substrates like hyoscyamine and anisodamine. This anchoring is essential for the enzymatic hydroxylation and epoxidation reactions. The modeling further demonstrated that a Gly220Cys mutation introduces steric interference, thereby impairing the proper interaction of the substrates with the active site. scirp.org
Network Pharmacology: Network pharmacology, an integrated approach combining computational analysis with molecular docking, has been utilized to explore the multifaceted mechanisms of action of anisodamine, particularly in complex conditions like novel coronavirus pneumonia (COVID-19). This approach helps identify crucial protein targets and signaling pathways modulated by anisodamine. Studies integrating network pharmacology and molecular docking have predicted that anisodamine hydrobromide injection may indirectly limit the expression of ACE2 and has shown good binding affinity to various crucial targets associated with COVID-19. jkchemical.comnih.gov
Table 2: Molecular Docking Results for Anisodamine with SARS-CoV-2 Main Protease (Mpro)
| Target Protein | Docking Score (kcal/mol) | Key Hydrogen Bond Residues |
| SARS-CoV-2 Mpro | -6.63 nih.gov | Gly143, Cys145, Cys44 nih.gov |
Advanced Analytical Methodologies for Anisodamine Research
Chromatographic Techniques for Anisodamine (B1666042) and Its Metabolites
Chromatography, a cornerstone of separation science, is paramount in anisodamine research. It allows for the isolation of anisodamine and its related compounds from complex matrices such as plant extracts, pharmaceutical preparations, and biological fluids.
High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the quantitative determination of anisodamine. HPLC methods coupled with Ultraviolet (UV) or Diode Array Detectors (DAD) offer rapid, reproducible, and accurate analysis. nih.govbioline.org.br A study focused on quantifying synthetic (±)-anisodamine utilized a reversed-phase YWG-C18H37 column with a mobile phase consisting of methanol, water, and triethylamine, detecting the analyte by UV at 254 nm. nih.gov This method proved effective for the quality control of different product batches. nih.gov
Another HPLC-DAD method was developed to establish a chemical fingerprint for Anisodus tanguticus and to quantify seven of its constituents, including anisodamine. bioline.org.br This approach employed a C18 column with a gradient elution system, and anisodamine was detected at 210 nm. bioline.org.br The method was validated for precision, stability, and repeatability, demonstrating its suitability for complex sample analysis. bioline.org.br
Table 1: Examples of HPLC Conditions for Anisodamine Quantification
| Parameter | Method 1 nih.gov | Method 2 bioline.org.br |
|---|---|---|
| Column | YWG-C18H37 (4 x 250 mm) | Inertsil ODS-SP C18 (4.6 mm × 250 mm, 5 μm) |
| Mobile Phase | Methanol:Water:Triethylamine (255:45:0.01, v/v/v) | Acetonitrile (A) and 10 mmol/L KH2PO4 buffer (B) |
| Elution Type | Isocratic | Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | DAD at 210 nm |
| Temperature | Room Temperature | 30 ºC |
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS or LC-MSn) represents a significant advancement, offering unparalleled sensitivity and specificity for both quantifying anisodamine and identifying its metabolites. nih.govnih.gov This technique is essential for pharmacokinetic and metabolism studies.
A highly sensitive LC-MS/MS method using electrospray ionization (ESI) in positive ion mode was developed to analyze anisodamine and its metabolites in rat urine. nih.govnih.gov The full scan mass spectral analysis of the parent drug showed a protonated molecular ion [M+H]⁺ at an m/z of 306. nih.gov Fragmentation of this ion led to several characteristic product ions, which are crucial for structural elucidation. nih.gov Through this method, at least 11 metabolites were successfully identified in rat urine following oral administration of anisodamine. nih.govnih.gov The identification was based on comparing the retention times, changes in molecular mass, and MSn fragmentation spectra with those of the parent drug. nih.govnih.gov
For quantitative purposes, an SLE-HPLC-MS/MS method was established for the detection of anisodamine in blood and urine, showing good linearity in the range of 0.1–100 ng/mL for blood and 0.5–100 ng/mL for urine. xsjs-cifs.com
Table 2: Major Metabolites of Anisodamine Identified by LC-MS/MS in Rat Urine nih.govnih.gov
| Metabolite |
|---|
| N-demethyl-6β-hydroxytropine |
| 6β-hydroxytropine |
| Tropic acid |
| N-demethylanisodamine |
| Hydroxyanisodamine |
| Anisodamine N-oxide |
| Hydroxyanisodamine N-oxide |
| Glucuronide conjugated N-demethylanisodamine |
| Sulfate conjugated anisodamine |
| Glucuronide conjugated anisodamine |
| Sulfate conjugated hydroxyanisodamine |
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. wikipedia.orgthermofisher.com For non-volatile compounds like anisodamine, a derivatization step is often required to increase their volatility and thermal stability. nih.gov A method was developed for analyzing belladonna alkaloids, including anisodamine, by capillary GC and GC-MSD. nih.gov The study compared various silylation reagents and found that N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) was superior to others for derivatization. nih.gov This GC-MS method provides characteristic retention data and mass spectra for both the parent compound and its trimethylsilyl (B98337) (TMS) derivative, which is highly useful for identification purposes. nih.gov However, the high temperatures used in the GC inlet can potentially cause thermal degradation of the analyte. wikipedia.org
Electrophoretic Separation Techniques for Anisodamine (e.g., Capillary Electrophoresis)
Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to chromatography. It is particularly useful for analyzing charged species like alkaloids. Several CE methods have been developed for the separation and determination of anisodamine and other tropane (B1204802) alkaloids in plant extracts and pharmaceutical preparations. rsc.orgingentaconnect.comnih.gov
One method utilized an untreated fused silica (B1680970) capillary with a Tris-H3PO4 running buffer (pH 8.6) at 25 kV, with detection at 202 nm. ingentaconnect.com This method demonstrated good linearity for anisodamine in the range of 2.04-40.72 μg·mL⁻¹. ingentaconnect.com Another CE method, coupled with a more sensitive electrochemiluminescence (ECL) detector, was developed for separating anisodamine and anisodine (B1665107). rsc.orgresearchgate.net This technique achieved a detection limit for anisodamine of 4.3 × 10⁻⁸ mol L⁻¹. rsc.orgresearchgate.net Separation can be optimized by modifying the buffer system; for instance, a phosphate (B84403) buffer (pH 5.0) containing 20% tetrahydrofuran (B95107) was used to effectively separate scopolamine (B1681570), atropine (B194438), and anisodamine. nih.govresearchgate.net
Spectroscopic Characterization Methods (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)
Spectroscopic methods are indispensable for the definitive structural elucidation and identification of anisodamine and its related compounds.
Mass Spectrometry (MS) , as discussed in the context of LC-MS and GC-MS, is fundamental for determining the molecular weight and fragmentation patterns of anisodamine. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass data, which allows for the determination of the elemental composition of the molecule and its metabolites. nih.govijpras.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR) provides detailed information about the carbon-hydrogen framework of a molecule. 2D-NMR techniques like HSQC, HMBC, and COSY are used to establish the precise connectivity of atoms, confirming the structure of anisodamine and helping to elucidate the structures of novel related compounds isolated from natural sources. nih.gov
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. science.gov While a classical tool, modern applications combining IR spectroscopy with chemometrics have been used to effectively identify anisodamine in tablets and distinguish them from counterfeit products or those from different manufacturers. researchgate.net
Bioanalytical Method Development and Validation for Preclinical Samples
The analysis of anisodamine in preclinical samples (e.g., plasma, urine, tissue) requires the development and full validation of bioanalytical methods to ensure the reliability and reproducibility of the results. researchgate.netrfppl.co.in This process is governed by strict regulatory guidelines from bodies like the European Medicines Agency (EMA) and the International Council for Harmonisation (ICH). europa.euich.org
A bioanalytical method validation is essential to demonstrate that a particular method is reliable for quantifying an analyte in a specific biological matrix. europa.eu The validation process involves several key parameters:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous substances, or other drugs. europa.eu
Accuracy: The closeness of the determined value to the nominal or known true value. ich.org
Precision: The closeness of agreement among a series of measurements, typically expressed as the coefficient of variation (CV%). This includes both intra-day and inter-day precision. ich.org
Linearity and Range: The concentration range over which the method is accurate, precise, and linear. xsjs-cifs.com For example, a validated UHPLC-ToF-MS method for anisodamine showed a determination coefficient (R²) of 0.9962. tandfonline.com
Limit of Detection (LOD) and Lower Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively. An LC-MS/MS method reported an LOD of less than 6 ng/mL for anisodamine. nih.gov An SLE-HPLC-MS/MS method reported an LOQ of 0.1 ng/mL in blood. xsjs-cifs.com
Recovery: The efficiency of the analyte extraction process from the biological matrix. Mean recoveries of 76.7% were reported for an LC-MS/MS method at a concentration of 20 ng/ml. nih.gov
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, long-term storage). ich.org
These validated methods, particularly those based on LC-MS/MS, are crucial for supporting preclinical pharmacokinetic and toxicokinetic studies. researchgate.netrfppl.co.in
Stereoisomeric Analysis and Chiral Separations of Anisodamine Enantiomers
Anisodamine possesses two chiral centers, leading to the existence of four stereoisomers: (6S, 2'S)-anisodamine, (6R, 2'R)-anisodamine, (6S, 2'R)-anisodamine, and (6R, 2'S)-anisodamine. The synthetic version of anisodamine is a mixture of these four isomers. researchgate.net Given that the pharmacological and pharmacokinetic properties of these stereoisomers can differ significantly, the development of robust analytical methods for their separation and quantification is of paramount importance in pharmaceutical research. researchgate.netnih.gov Advanced analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), have been successfully employed for the chiral separation of anisodamine enantiomers and diastereomers. nih.govpensoft.net
High-Performance Liquid Chromatography (HPLC) has proven to be a reliable method for both the analytical and preparative separation of anisodamine isomers. researchgate.netnih.gov The key to successful chiral separation by HPLC lies in the use of a chiral stationary phase (CSP) that exhibits differential interactions with the enantiomers. pensoft.net For anisodamine, polysaccharide-based CSPs have shown excellent enantioselectivity. pensoft.net
One of the most effective CSPs for this purpose is the amylose-based CHIRALPAK AD-H. researchgate.netnih.govpensoft.net Researchers have developed and validated HPLC methods using this column for the simultaneous separation of the two pairs of anisodamine enantiomers. nih.gov The mobile phase composition is a critical factor that is optimized to achieve baseline separation. A common mobile phase consists of a mixture of acetonitrile, 2-propanol, and diethylamine (B46881) (DEA), with a typical ratio of 97:3:0.1 (v/v/v). researchgate.netnih.gov The optimization of mobile phase modifiers, their concentration, and the column temperature are crucial for enhancing resolution. nih.gov
In addition to using chiral stationary phases, another HPLC-based approach involves the use of chiral additives in the mobile phase with a reversed-phase column, such as an ODS C18 column. nih.gov Studies have demonstrated that additives like d-camphorsulfonic acid and L-(+)-dibutyl tartrate can effectively resolve the epimers of anisodamine. nih.gov In contrast, β-cyclodextrin as a mobile phase additive did not show selectivity for these epimers under the tested conditions. nih.gov
Table 1: HPLC Conditions for Chiral Separation of Anisodamine Isomers This table is interactive. Users can sort and filter the data.
| Chiral Stationary Phase | Mobile Phase | Application | Reference |
|---|---|---|---|
| CHIRALPAK AD-H | Acetonitrile-2-propanol-DEA (97:3:0.1, v/v/v) | Separation of four stereoisomers from synthetic anisodamine. | researchgate.netnih.gov |
| ODS C18 | Mobile phase with chiral additives (d-camphorsulfonic acid or L-(+)-dibutyl tartrate) | Separation of a pair of anisodamine epimers. | nih.gov |
Capillary Electrophoresis (CE) has emerged as a powerful, efficient, and environmentally friendly technique for the chiral separation of pharmaceuticals, including anisodamine. pensoft.netnih.govcapes.gov.br In CE, chiral selectors are added to the background electrolyte (BGE) to facilitate the separation of enantiomers. Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors for anisodamine due to their ability to form inclusion complexes with the enantiomers, leading to differences in their electrophoretic mobility. capes.gov.bracs.org
Several types of cyclodextrins have been investigated for the chiral separation of anisodamine, including native β-cyclodextrin (β-CD) and various derivatives such as hydroxypropyl-β-cyclodextrin (HP-β-CD), carboxymethyl-β-cyclodextrin (CM-β-CD), 2-O-(2-hydroxybutyl)-β-CD (HB-β-CD), and sulfated β-cyclodextrin polymers. nih.govcapes.gov.brull.essioc-journal.cn The choice and concentration of the cyclodextrin (B1172386) derivative, the pH of the background electrolyte, and the applied voltage are critical parameters that significantly influence the resolution of the enantiomers. nih.govcapes.gov.br
For instance, baseline separation of anisodamine enantiomers (Rs = 3.10) has been achieved using 5 mmol/L of 2-O-(2-hydroxybutyl)-β-CD in a 50 mmol/L tris-phosphate buffer at pH 2.5. nih.gov Another study reported the successful separation of all four anisodamine enantiomers using a combination of 20.0 mg/mL HP-β-CD and 5.0 mg/mL CM-β-CD in a 110 mmol/L Tris-H3PO4 buffer at pH 4.0. sioc-journal.cn Furthermore, a sulfated β-cyclodextrin polymer used as a chiral additive at a concentration of 5 g/L resulted in resolutions greater than 2.0 for the anisodamine enantiomers. ull.es These CE methods have been validated and applied to stereoselective pharmacokinetic studies of anisodamine in biological matrices like rabbit plasma. nih.govsioc-journal.cn
Table 2: Capillary Electrophoresis Conditions for Chiral Separation of Anisodamine Enantiomers This table is interactive. Users can sort and filter the data.
| Chiral Selector(s) | Background Electrolyte (BGE) | Achieved Resolution (Rs) | Reference |
|---|---|---|---|
| 2-O-(2-hydroxybutyl)-β-CD (5 mmol/L) | 50 mmol/L tris-phosphate buffer (pH 2.5) | 3.10 | nih.gov |
| Sulfated β-cyclodextrin polymer (5 g/L) | Not specified | > 2.0 | ull.es |
| Carboxymethylated-γ-cyclodextrin (25 mM) | 75 mM phosphate buffer (pH 2.5) | Good resolution | nih.gov |
| HP-β-CD (20.0 mg/mL) and CM-β-CD (5.0 mg/mL) | 110 mmol/L Tris-H3PO4 buffer (pH 4.0) | Baseline separation | sioc-journal.cn |
| β-cyclodextrin | Not specified | Partial separation | researchgate.net |
Future Research Directions and Therapeutic Hypothesis Formulation for Anisodamine
Exploration of Anisodamine (B1666042) in Novel Preclinical Disease Models
Future research will likely focus on evaluating anisodamine in a wider range of preclinical disease models to uncover new therapeutic applications. While its use in septic shock is established, its pharmacological properties suggest potential benefits in other conditions characterized by inflammation and microcirculatory disturbances. nih.govnih.gov Preclinical studies could explore its efficacy in models of:
Acute Kidney Injury (AKI): Studies have already shown that anisodamine can improve LPS-induced septic AKI in rats by reducing levels of inflammatory markers such as TNF-α, IL-6, and IL-1β. frontiersin.orgresearchgate.net Further research could investigate its effects in other models of AKI, such as ischemia-reperfusion injury.
Neurodegenerative Diseases: Given its anticholinergic properties and potential to cross the blood-brain barrier (though to a lesser extent than atropine), anisodamine could be investigated in models of neurodegenerative diseases where neuroinflammation plays a role. wikipedia.orgcddyyy.com
Cardiovascular Diseases: Anisodamine's effects on microcirculation and its ability to protect against arrhythmias suggest its potential in various cardiovascular disease models. nih.govcddyyy.com
Table 1: Potential Preclinical Disease Models for Anisodamine Investigation
| Disease Model Category | Specific Model Examples | Rationale for Investigation |
|---|---|---|
| Acute Kidney Injury | Ischemia-Reperfusion Induced AKI | To assess the protective effects of anisodamine on renal tissue beyond sepsis-related injury. |
| Neurodegenerative Diseases | Lipopolysaccharide (LPS)-induced Neuroinflammation | To evaluate the anti-inflammatory and neuroprotective potential of anisodamine in the central nervous system. |
| Cardiovascular Diseases | Myocardial Ischemia-Reperfusion Injury | To explore the cardioprotective effects of anisodamine, focusing on its impact on microvascular function and arrhythmia prevention. nih.gov |
Investigation of Combination Therapies with Anisodamine in Preclinical Settings
The investigation of combination therapies involving anisodamine is a promising area of research that could lead to enhanced therapeutic efficacy and potentially lower doses of individual drugs, thereby reducing side effects. nih.govmdpi.com Preclinical studies should focus on synergistic interactions between anisodamine and other therapeutic agents.
Potential combination strategies include:
Anisodamine with Antibiotics: In the context of sepsis, combining anisodamine with standard antibiotic therapy could be investigated for synergistic effects in preclinical models. masseycancercenter.org This approach could potentially improve outcomes by addressing both the infection and the host's inflammatory response.
Anisodamine with Anti-inflammatory Agents: Combining anisodamine with other anti-inflammatory drugs could be explored in various inflammatory disease models. This could allow for a multi-pronged attack on inflammatory pathways.
Anisodamine with other Vasoactive Agents: In the context of shock, the combination of anisodamine with other vasoactive drugs could be studied to optimize hemodynamic support and microcirculatory perfusion.
Table 2: Potential Combination Therapies with Anisodamine for Preclinical Investigation
| Combination | Disease Context | Rationale for Combination |
|---|---|---|
| Anisodamine + Antibiotics | Sepsis | To simultaneously target the pathogen and the host's inflammatory response, potentially leading to improved survival and organ function. |
| Anisodamine + Corticosteroids | Acute Respiratory Distress Syndrome (ARDS) | To leverage the anti-inflammatory effects of both agents to reduce lung injury. |
| Anisodamine + Vasopressors | Septic Shock | To potentially improve microcirculatory blood flow while maintaining systemic blood pressure. |
Advanced Drug Delivery Systems for Anisodamine (e.g., Nanotechnology Applications)
The development of advanced drug delivery systems for anisodamine could significantly enhance its therapeutic potential by improving its pharmacokinetic profile, enabling targeted delivery, and allowing for controlled release. astrazeneca.comabbott.com Nanotechnology offers several promising platforms for this purpose.
Liposomes: These are lipid-based vesicles that can encapsulate drugs like anisodamine, potentially altering their distribution in the body and reducing toxicity. genesispub.org Anisodamine has been shown to interact with and disrupt liposome (B1194612) structure, which could be leveraged for controlled release. nih.gov
Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that encapsulate anisodamine, providing sustained release and potentially targeting specific tissues. abbott.com
Targeted Drug Delivery: By attaching specific ligands to the surface of nanocarriers, it may be possible to direct anisodamine to specific sites of inflammation or injury, thereby increasing its local concentration and efficacy while minimizing systemic side effects. abbott.com
Repurposing Potential of Anisodamine Based on Emerging Preclinical Data
Drug repurposing, the process of identifying new uses for existing drugs, offers a time- and cost-effective approach to drug development. nih.govnih.gov Anisodamine has several properties that make it a candidate for repurposing.
Organophosphate Poisoning: Preliminary studies have suggested that anisodamine could be a valuable treatment for organophosphate poisoning, a condition for which new and improved therapies are needed. nih.gov
COVID-19: Research has indicated that anisodamine may prevent infection by the SARS-CoV-2 virus and could be a potential therapeutic target. cddyyy.com
Other Inflammatory Conditions: Given its anti-inflammatory effects, anisodamine could be repurposed for a variety of other inflammatory conditions beyond sepsis. frontiersin.org
Application of Omics Technologies in Anisodamine Research (e.g., Proteomics, Metabolomics)
The application of "omics" technologies, such as proteomics and metabolomics, can provide a more comprehensive understanding of the molecular mechanisms of action of anisodamine. frontiersin.orgmdpi.com These technologies allow for the large-scale study of proteins and metabolites, respectively, and can reveal novel drug targets and biomarkers of drug response.
Proteomics: Can be used to identify proteins that are differentially expressed in response to anisodamine treatment, providing insights into its mechanism of action.
Metabolomics: Can be used to identify changes in metabolic pathways in response to anisodamine, which could reveal novel therapeutic effects.
Integrative Multi-Omics: A recent study integrated network pharmacology, machine learning, immunological profiling, molecular simulations, and single-cell transcriptomics to elucidate the multi-target actions of anisodamine hydrobromide in sepsis. nih.govnih.gov This approach identified ELANE and CCL5 as core regulators targeted by anisodamine. nih.govnih.gov
Integration of Computational and Artificial Intelligence Approaches in Anisodamine Drug Discovery
Computational and artificial intelligence (AI) approaches are revolutionizing drug discovery and development. researchgate.nettaylorandfrancis.com These technologies can be applied to anisodamine research in several ways:
Molecular Docking and Simulation: These techniques can be used to predict how anisodamine interacts with its molecular targets, providing insights into its mechanism of action at the atomic level. nih.govnih.gov Molecular dynamics simulations can also be used to assess the stability of the drug-protein complex. nih.gov
Machine Learning: Machine learning algorithms can be used to analyze large datasets, such as those generated by omics studies, to identify patterns and predict drug efficacy. nih.govnih.gov
Drug Repurposing: AI can be used to screen large databases of existing drugs to identify new potential uses for anisodamine. nih.govfrontiersin.org
Q & A
Q. What are the primary molecular targets and mechanisms of action of anisodamine in inflammatory and oxidative stress models?
Anisodamine acts as a non-selective muscarinic acetylcholine receptor (mAChR) antagonist and α1-adrenergic receptor inhibitor, with additional antioxidant and anti-inflammatory properties. Mechanistically, it suppresses pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enhances anti-inflammatory mediators (e.g., IL-10) by modulating pathways like NF-κB and NLRP3 inflammasome activation. For example, in LPS-induced acute lung injury (ALI), anisodamine inhibits G9a-mediated histone methylation, promoting IRF4-dependent M2 macrophage polarization . Its antioxidant activity involves scavenging free radicals and protecting mitochondrial integrity, as observed in myocardial ischemia-reperfusion (I/R) models .
Q. How does anisodamine influence cellular viability and apoptosis under hypoxic or ischemic conditions?
In hypoxic brain microvascular endothelial cells, anisodamine enhances cell viability and reduces apoptosis by activating the PI3K/Akt pathway, which suppresses caspase-3 activity and stabilizes mitochondrial membrane potential (MMP). Experimental protocols typically involve oxygen-glucose deprivation (OGD) models, with viability assessed via CCK-8 assays and apoptosis via TUNEL staining. Dose-dependent effects are observed at 10–100 μM . Similar mechanisms are reported in myocardial I/R, where anisodamine improves cardiac function (LVSP, ±dp/dt) and reduces infarct size by 30–40% via PI3K-AKT/NF-κB crosstalk .
Q. What are the validated analytical methods for quantifying anisodamine and its impurities in pharmaceutical formulations?
High-performance liquid chromatography (HPLC) with UV detection is the gold standard. A validated method uses a C18 column, mobile phase of methanol-phosphate buffer (pH 3.0, 35:65), and detection at 210 nm. Limits of detection (LOD) and quantification (LOQ) for anisodamine hydrobromide are 0.2 ng and 0.7 ng, respectively. Related substances (e.g., tropic acid) require gradient elution and stringent sensitivity checks per ICH guidelines .
Advanced Research Questions
Q. How does anisodamine modulate macrophage polarization, and what experimental models validate its dual role in M1/M2 regulation?
Anisodamine shifts macrophages from pro-inflammatory M1 to anti-inflammatory M2 phenotypes by epigenetic modulation. In LPS-treated bone marrow-derived macrophages (BMDMs), it suppresses G9a (a histone methyltransferase), reducing H3K9me2 marks at the IRF4 promoter. This upregulates IRF4, a transcription factor critical for M2 polarization. Key experiments include:
- Transfection with G9a overexpression plasmids or IRF4 shRNA to reverse anisodamine’s effects.
- Flow cytometry for M1/M2 markers (e.g., F4/80+CD206+ vs. F4/80+iNOS+).
- Chromatin immunoprecipitation (ChIP) to confirm G9a-H3K9me2-IRF4 interactions .
Q. What contradictions exist in the reported efficacy of anisodamine for organophosphate (OP) poisoning, and how can experimental design address them?
While anisodamine is clinically used alongside atropine for OP poisoning, its efficacy in improving respiratory function (e.g., reduced bronchial secretions) lacks robust dose-response validation. Contradictions arise from studies using varying doses (0.3–3 mg/kg) and inconsistent endpoints (e.g., cholinesterase reactivation vs. symptom relief). Methodological improvements include:
Q. How does anisodamine protect against radiation-induced tissue damage, and what are the limitations of current preclinical models?
In cochlear radiation injury (60 Gy), anisodamine preserves hair cell morphology and auditory thresholds by reducing oxidative stress (e.g., LDH and MMP-9 suppression). However, limitations include:
- Species-specific responses: Guinea pigs show better protection than rodents.
- Lack of long-term follow-up (>6 months) for delayed radiation effects.
- Omission of combination therapies (e.g., with amifostine) to assess synergy .
Q. What molecular docking and in vitro evidence supports anisodamine’s inhibition of SARS-CoV-2 main protease (Mpro)?
Computational studies (AutoDock Vina) reveal anisodamine binds to Mpro’s catalytic dyad (Cys145-His41) with a ΔG of −7.2 kcal/mol, comparable to GC376 (a known inhibitor). In vitro validation uses Vero E6 cells infected with SARS-CoV-2 (MOI = 0.1), showing EC50 = 12.3 μM and CC50 > 100 μM. Critiques include the need for pseudovirus assays and protease inhibition kinetics (e.g., SPR) .
Methodological Recommendations
- Dosage Optimization : Use pharmacokinetic models (e.g., non-compartmental analysis) to determine tissue-specific half-lives (T1/2 = 2–3 h in humans) .
- Statistical Rigor : For animal studies, employ blinded randomization and power analysis (n ≥ 10/group). Use ANOVA with post hoc tests (e.g., Student-Newman-Keuls) .
- Contradiction Resolution : Reconcile conflicting data (e.g., OP poisoning efficacy) via meta-regression of published EC50/IC50 values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
